![molecular formula C19H20N4O2 B2589644 N-([2,3'-bipyridin]-4-ylmethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide CAS No. 1903372-77-9](/img/structure/B2589644.png)
N-([2,3'-bipyridin]-4-ylmethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-([2,3'-bipyridin]-4-ylmethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide, also known as ML240, is a small molecule inhibitor that has gained attention in the scientific community due to its potential use in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Neurokinin-1 Receptor Antagonism
One of the primary applications of related compounds has been as neurokinin-1 (NK1) receptor antagonists. These compounds are investigated for their potential in treating conditions such as emesis (vomiting) and depression. For instance, a water-soluble NK1 receptor antagonist has been identified to possess high affinity and efficacy in pre-clinical tests relevant to these conditions, highlighting the therapeutic potential of such molecules in neurological and psychological disorders (Harrison et al., 2001).
Antiproliferative Effects and DNA/Protein Binding
A series of dinuclear gold(III) compounds with bipyridyl ligands, including structures that may resemble the query compound, were studied for their antiproliferative properties against the A2780 human ovarian carcinoma cell line. These compounds demonstrated moderate to high cytotoxic properties, with one particular compound showing significantly higher activity, suggesting potential applications in cancer therapy (Casini et al., 2006).
Antidepressant Properties
Research into similar structures has also highlighted the potential antidepressant properties of certain compounds. For example, N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine has been identified as a potential antidepressant with reduced side effects, indicating that related structures could have implications for mental health treatment (Bailey et al., 1985).
Catalytic Activity in Chemical Synthesis
Compounds related to the queried chemical have been explored for their catalytic activity in chemical synthesis. For instance, the Ni-bipyridyl system has been shown to catalyze the electrochemical reduction of aliphatic halides, providing a method for the synthesis of dimeric products and primary mono- or di-bromides. This indicates potential applications in the field of organic synthesis and the development of novel synthetic methodologies (Mabrouk et al., 1986).
Anticancer Activity and Biodistribution
Investigations into rhenium(I) complexes, which include similar bipyridine ligands, have revealed significant anticancer activity and favorable biodistribution profiles. These complexes show promising therapeutic potential, with some showing high potency against cancer cells and the ability to circumvent cisplatin resistance, further underscoring the relevance of these compounds in cancer research (Knopf et al., 2017).
Eigenschaften
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-13-17(14(2)25-23-13)5-6-19(24)22-11-15-7-9-21-18(10-15)16-4-3-8-20-12-16/h3-4,7-10,12H,5-6,11H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXWZYJVGDOPGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-({[2,3'-bipyridine]-4-yl}methyl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.